![molecular formula C39H38O9 B1247894 Alopecurone A](/img/structure/B1247894.png)
Alopecurone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Alopecurone A is a natural product found in Sophora alopecuroides with data available.
Scientific Research Applications
Antibacterial Activity
Alopecurone A, a phytochemical compound found in the root of Sophora alopecuroides, has been shown to exhibit significant antibacterial activity. It has been particularly effective against methicillin‐resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations ranging from 3.13 to 6.25 μg ml‐1. This highlights its potential as a natural antibacterial agent (Sato et al., 1995).
Anti-Cancer Effects
Alopecurone A has also shown promising results in the field of cancer research. Its cytotoxic properties were evaluated against breast cancer cell lines, where it demonstrated a significant cytotoxic effect, particularly through the Wnt signaling pathway. This suggests its potential role in cancer treatment, especially for breast cancer (Boozari et al., 2019).
Multidrug Resistance Inhibition
In the context of cancer treatment, alopecurone A has also been identified as a potent inhibitor of multidrug resistance associated protein 1 (MRP1). This is particularly significant as it highlights the compound's potential in reversing drug resistance in cancer therapies, thereby enhancing the efficacy of conventional chemotherapy drugs (Ni et al., 2014).
Neuroprotective Effects
Research has also suggested the neuroprotective potential of alopecurone A. Studies have indicated its efficacy in reducing neuroinflammation in certain neurodegenerative conditions like Alzheimer's disease. This is achieved through the modulation of various signaling pathways, thereby offering a therapeutic approach for these conditions (Guo et al., 2016).
properties
Product Name |
Alopecurone A |
---|---|
Molecular Formula |
C39H38O9 |
Molecular Weight |
650.7 g/mol |
IUPAC Name |
(2S,3S,7S)-7-(2,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)-4-hydroxy-2-(4-hydroxyphenyl)-9-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C39H38O9/c1-19(2)5-6-22(20(3)4)15-29-38-34(31(45)18-32(47-38)28-12-11-25(41)17-30(28)44)36(46)35-33(23-13-26(42)16-27(43)14-23)37(48-39(29)35)21-7-9-24(40)10-8-21/h5,7-14,16-17,22,32-33,37,40-44,46H,3,6,15,18H2,1-2,4H3/t22?,32-,33-,37+/m0/s1 |
InChI Key |
UVQKYQGWGMUDAI-GCOCXCTMSA-N |
Isomeric SMILES |
CC(=CCC(CC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=C(C=C(C=C4)O)O)O)[C@@H]([C@H](O2)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C(=C)C)C |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C3=C1OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C(C(O2)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C(=C)C)C |
synonyms |
alopecurone A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.